Mupirocin is a topical antibiotic derived from the fermentation of Pseudomonas fluorescens, primarily used for treating skin infections such as impetigo and folliculitis. It exhibits broad-spectrum antibacterial activity, particularly against gram-positive bacteria, and works by inhibiting bacterial protein synthesis through a unique mechanism that targets isoleucyl-tRNA synthetase. Mupirocin is classified as a monocarboxylic acid and an epoxide, with its chemical formula being CHO .
The biosynthesis of mupirocin involves a complex pathway utilizing polyketide synthases. The primary precursor is pseudomonic acid B, which undergoes several enzymatic transformations to yield the active form, pseudomonic acid A. Key enzymes in this pathway include:
The biosynthetic pathway is characterized by the assembly of a 23-carbon backbone followed by tailoring reactions that introduce functional groups essential for activity. The process involves multiple steps of chain elongation and modification, which are tightly regulated by the mup gene cluster .
Mupirocin's synthesis involves several key reactions:
Mupirocin exerts its antibacterial effects by specifically binding to bacterial isoleucyl-tRNA synthetase. This binding inhibits the enzyme's ability to charge tRNA with isoleucine, leading to:
This dual action makes mupirocin effective against various bacterial strains without cross-resistance to other antibiotics.
Relevant analyses indicate that mupirocin maintains stability under controlled conditions but degrades under extreme temperatures or prolonged exposure to light.
Mupirocin is primarily used in clinical settings for:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3